1,3-Butyleneglycol dimethacrylate
Overview
Description
Synthesis Analysis
The synthesis of 1,3-Butyleneglycol dimethacrylate involves the reaction of glycidyl methacrylate with dicarboxylic acid esters obtained from phthalic anhydride and 1,3-propylene or 1,4-butylene glycols. This process is carried out in the presence of tetraethylammonium bromide as a catalyst. An alternative method includes the reaction of glycerol dimethacrylate with acetic anhydride, catalyzed by sulfuric acid, to produce acetyloxypropylene dimethacrylate, a similar compound with potential as a dental monomer (Podgórski, 2012), (Podgórski, 2011).
Molecular Structure Analysis
The molecular structure of 1,3-Butyleneglycol dimethacrylate and its derivatives, characterized by the presence of rigid aromatic rings or bulky bicycloaliphatic rings, affects the properties of the resulting polymers. These structures are confirmed through various spectroscopic methods, including FT-IR and NMR spectroscopies, indicating the precise arrangement of atoms and functional groups within the molecule (Zhang et al., 2008).
Scientific Research Applications
Dental Resins : It's used in the synthesis of novel dimethacrylates for dental resin mixtures. Studies have shown that these dimethacrylates exhibit properties such as low curing shrinkage, high degree of conversion, comparable water sorption, and solubility to conventional resins, and improved thermo-mechanical properties, making them promising photocurable dental monomers (Podgórski, 2012); (Podgórski, 2010).
Urethane-Dimethacrylate Monomers in Dental Restorative Materials : Novel urethane-dimethacrylate monomers synthesized from 1,3-butyleneglycol dimethacrylate have been studied for their suitability in dental composite matrices. These monomers show improved physico-chemical and mechanical characteristics for dental applications (Barszczewska-Rybarek et al., 2020).
Food Contact Materials : The substance has been evaluated for safety in food contact materials. For instance, a copolymer cross-linked with 1,3-butyleneglycol dimethacrylate used in rigid PVC materials at room temperature or below showed no safety concern for consumers (Andon et al., 2011); (Andon et al., 2011).
Photopolymerization in Dental Adhesives : Its role in the photopolymerization of dental adhesives, influencing properties like degree of conversion, water sorption, and dynamic mechanical properties, has been explored (Park et al., 2011).
Chemical Structure and Properties in Dentin Adhesives : Research has delved into how the chemical structure of methacrylate monomers, including 1,3-butyleneglycol dimethacrylate, affects properties of dentin adhesives, focusing on conversion, water sorption, and dynamic mechanical analysis (Park et al., 2011).
Kinetics and Network Formation in Dental Resins : The kinetics and network formation of dimethacrylate dental resins, including studies on copolymerization behavior and the structural properties of such systems, have been investigated (Lovell et al., 2001).
Safety And Hazards
1,3-Butyleneglycol dimethacrylate causes skin irritation and serious eye irritation . It is suspected of causing cancer . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, ensure adequate ventilation, especially in confined areas, and keep away from heat and sources of ignition .
Relevant Papers
1,3-Butyleneglycol dimethacrylate has been used in the synthesis of latex nanoparticles via differential microemulsion polymerization .
properties
IUPAC Name |
3-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-8(2)11(13)15-7-6-10(5)16-12(14)9(3)4/h10H,1,3,6-7H2,2,4-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYWHVQKENANGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C(=C)C)OC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27435-31-0 | |
Record name | 1,3-Butanediol dimethacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27435-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5044784 | |
Record name | 1-Methyltrimethylene dimethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Straw colored liquid with a slightly disagreeable odor; [Arkema MSDS] | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1-methyl-1,3-propanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Butanediol dimethacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9764 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
1,3-Butyleneglycol dimethacrylate | |
CAS RN |
1189-08-8 | |
Record name | 1,3-Butyleneglycol dimethacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1189-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Butyleneglycol dimethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1-methyl-1,3-propanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Methyltrimethylene dimethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyltrimethylene dimethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-BUTYLENEGLYCOL DIMETHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL56191M6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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